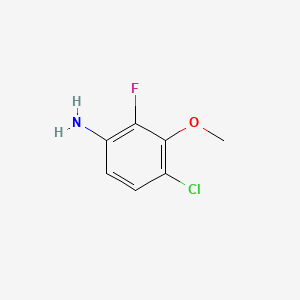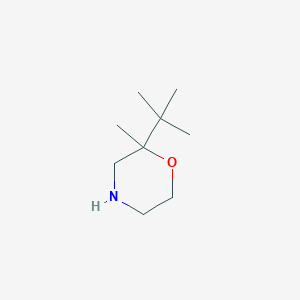
4-Chloro-2-fluoro-3-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-3-methoxyaniline is a chemical compound with the molecular formula C7H7ClFNO . It has a molecular weight of 175.59 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClFNO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3 . The SMILES representation is COC1=C(C=CC(=C1F)N)Cl .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a predicted boiling point of 263.3±35.0 °C and a predicted density of 1.331±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
Preparation of Butadienes : 1-Chloro-1-fluoro-2-methoxy-2-methylcyclopropane, a related compound, eliminates HCl to give 2-fluoro-3-methoxy-1,3-butadiene. This reaction illustrates the potential use of similar compounds in synthesizing complex organic structures (Patrick et al., 2002).
Ullman Methoxylation : A method involving the Ullman reaction showcases the synthesis of 2-Fluoro-4-Methoxyaniline, demonstrating the versatile chemical applications of such compounds (Ragan et al., 2003).
Material Science and Engineering
Polyaniline Studies : Research on polyanilines, including 2-fluoroanilines, highlights their significance in material science, particularly in understanding hydrogen bonding and conductivity mechanisms (Gruger et al., 1994).
Methoxylated Polychlorobiphenyls : The synthesis of methoxy-polychlorobiphenyls, involving similar compounds, underscores their relevance in environmental chemistry and pollutant analysis (Bergman et al., 1995).
Chemical Properties and Analysis
Lithium Phenolates Aggregation : Studies on lithium phenolates, including 4-fluoro-2-methoxy derivatives, reveal insights into aggregation mechanisms in aprotic solvents, crucial for organic synthesis processes (Jackman & Smith, 1988).
Triazole Derivatives and Corrosion Inhibition : The investigation of triazole derivatives, such as 4-fluoro-acetophenone derivatives, highlights their role in inhibiting corrosion, a significant application in material preservation (Li et al., 2007).
Pharmaceutical and Medical Applications
Quinoline-2-Carboxylates Synthesis : The synthesis of quinoline-2-carboxylate derivatives, facilitated by compounds like 2-vinylanilines, indicates the potential pharmaceutical applications of these chemical reactions (Wang et al., 2018).
Fluorescence Quenching Studies : Research on the fluorescence quenching of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, sheds light on their possible use in biological and chemical sensing applications (Geethanjali et al., 2015).
Safety and Hazards
4-Chloro-2-fluoro-3-methoxyaniline is classified under GHS07 and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust and wearing protective equipment .
Mechanism of Action
Target of Action
Anilines are aromatic amines. They can interact with various biological targets, including enzymes, receptors, and DNA, depending on their specific structures and functional groups .
Mode of Action
The mode of action of anilines is highly dependent on their specific structures and the targets they interact with. They can act as inhibitors, activators, or modulators of their targets .
Biochemical Pathways
Anilines can be involved in various biochemical pathways. For instance, they can undergo metabolic reactions catalyzed by cytochrome P450 enzymes in the liver .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of anilines depend on their specific structures. Factors such as lipophilicity, molecular size, and ionization state can influence their pharmacokinetics .
Result of Action
The molecular and cellular effects of anilines can vary widely, from inducing enzyme activity to causing DNA damage .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of anilines .
Properties
IUPAC Name |
4-chloro-2-fluoro-3-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWULCQRXSKPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2957330.png)
![(E)-4-(Dimethylamino)-N-[2-[(2-fluoro-5-methylphenyl)sulfonylamino]ethyl]but-2-enamide](/img/structure/B2957333.png)

![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2957337.png)

![4-(3,4-Dimethylphenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2957341.png)

![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2957343.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2957345.png)

![N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2957348.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2957349.png)

![3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)
